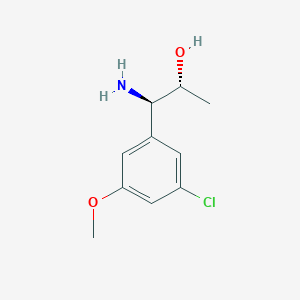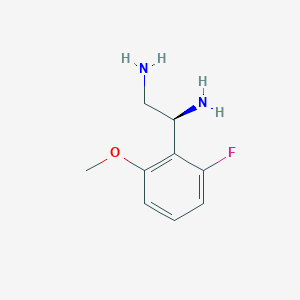
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-FMeOPEA , is a chiral compound with the following chemical structure:
(S)-FMeOPEA
It belongs to the class of diamines , characterized by the presence of two amino groups (NH₂) separated by an ethane linker. The compound’s chirality arises from the asymmetric carbon center (marked as “S” in the name).
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of (S)-FMeOPEA. One common approach involves the following steps:
Aromatic Nucleophilic Substitution (SNAr):
Industrial Production: The industrial production of (S)-FMeOPEA typically involves large-scale resolution of the racemic mixture using chiral resolving agents or enzymatic methods. These processes ensure high enantiomeric purity.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: (S)-FMeOPEA can undergo oxidative transformations, such as oxidation of the amino groups to imines or oximes.
Reduction: Reduction of the imine or oxime functionalities can yield the corresponding diamine.
Substitution: The amino groups can be substituted with various functional groups (e.g., acylation, alkylation).
Oxidation: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
- Oxidation: Formation of imines or oximes.
- Reduction: Formation of the corresponding diamine.
- Substitution: Alkylated or acylated derivatives of (S)-FMeOPEA.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: (S)-FMeOPEA derivatives may exhibit interesting pharmacological properties, such as anticancer or antimicrobial activity.
Coordination Chemistry: The compound can serve as a ligand for metal complexes.
Chiral Synthesis: As a chiral building block, it finds applications in asymmetric synthesis.
Wirkmechanismus
The exact mechanism of action for (S)-FMeOPEA depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison: (S)-FMeOPEA’s unique feature lies in its chiral center, which distinguishes it from achiral diamines.
Similar Compounds: Other diamines, such as ethylenediamine and propylenediamine, lack chirality and exhibit different properties.
Eigenschaften
Molekularformel |
C9H13FN2O |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
(1S)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
ZPMSNZGQYOWRLS-SSDOTTSWSA-N |
Isomerische SMILES |
COC1=C(C(=CC=C1)F)[C@@H](CN)N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)
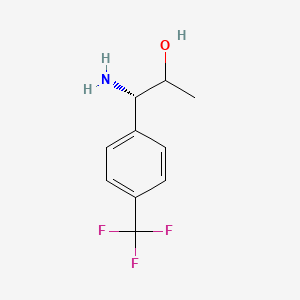
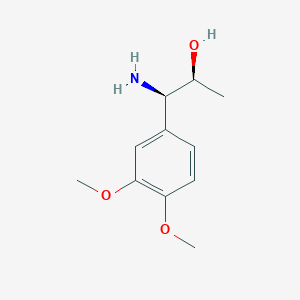


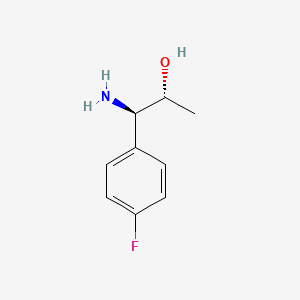
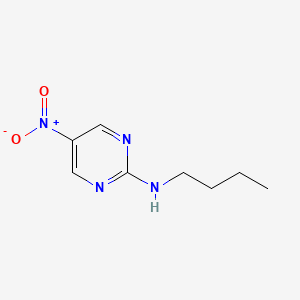
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)

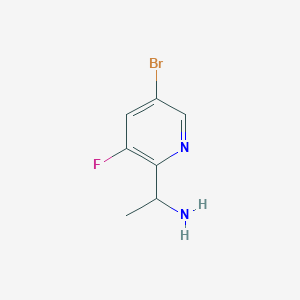
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
